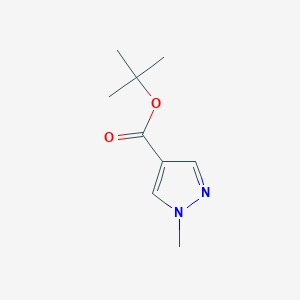

tert-Butyl 1-methyl-1H-pyrazole-4-carboxylate

Description

Evolution of Pyrazole Chemistry Research

Pyrazole chemistry originated in the late 19th century with Ludwig Knorr’s seminal work on cyclocondensation reactions between ethyl acetoacetate and phenylhydrazine, which yielded the first synthetic pyrazole derivatives. This discovery laid the groundwork for Hans von Pechmann’s 1898 synthesis of pyrazole itself via acetylene and diazomethane, establishing foundational methods for heterocyclic synthesis. The mid-20th century marked a turning point with the isolation of 1-pyrazolyl-alanine from watermelon seeds in 1959, demonstrating the natural occurrence of pyrazole systems and spurring interest in their biochemical roles.

Modern advancements have expanded the toolkit for pyrazole functionalization, particularly through Knorr-type reactions involving 1,3-diketones and hydrazines. For example, acetylacetone reacts with hydrazine to yield 3,5-dimethylpyrazole, a reaction that exemplifies the regiospecificity challenges inherent to pyrazole synthesis. The development of transition metal-catalyzed processes, such as copper-mediated cyclizations, has further enabled the efficient construction of polysubstituted pyrazoles with applications in medicinal chemistry.

Significance of Pyrazole Derivatives in Medicinal Research

Pyrazole-containing compounds occupy a privileged position in drug discovery, constituting core structures in over 20 FDA-approved therapeutics. Notable examples include:

- Celecoxib : A COX-2 inhibitor for arthritis management

- Stanozolol : An anabolic steroid with clinical applications

- Zaleplon : A non-benzodiazepine hypnotic agent

The pharmacological versatility of pyrazoles stems from their ability to engage in hydrogen bonding via the adjacent nitrogen atoms while maintaining metabolic stability. Recent studies highlight derivatives with carbohydrazide moieties exhibiting antitumor activity through apoptosis induction in A549 lung cancer cells. Additionally, 4-dimethylaminephenyl-substituted pyrazole-carbohydrazides demonstrate antinociceptive potency exceeding dipyrone by 11-fold, underscoring their therapeutic potential.

Research Significance of tert-Butyl 1-Methyl-1H-Pyrazole-4-Carboxylate

This particular derivative (C~9~H~14~N~2~O~2~, MW 182.22 g/mol) serves as a linchpin in synthetic organic chemistry due to:

- Steric protection : The tert-butyl group shields the carboxylate moiety from nucleophilic attack

- Solubility modulation : Enhanced lipophilicity facilitates membrane permeability in bioactive compounds

- Crystallinity control : Improves purification outcomes in multi-step syntheses

Industrial applications focus on its conversion to 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid, a key intermediate in six commercial fungicides targeting succinate dehydrogenase. The compound’s synthetic utility is further evidenced by its role in generating scorpionate ligands through reactions with potassium borohydride, which find use in coordination chemistry.

Current Research Landscape and Academic Focus

Contemporary studies prioritize three main areas:

Table 1: Emerging Synthetic Strategies for Pyrazole Derivatives

| Method | Catalysts/Ligands | Yield Range | Key Advantage |

|---|---|---|---|

| Multicomponent reactions | Cu(OTf)~2~/neocuproine | 70–99% | Atom economy |

| Dipolar cycloadditions | Fe(OTf)~3~ | N/R | Stereochemical control |

| Microwave-assisted | None | 85–95% | Reduced reaction time |

Recent innovations include the use of this compound in flow chemistry setups, enabling continuous production of SDH inhibitors with >90% purity. Computational studies employing density functional theory (DFT) have optimized its participation in palladium-catalyzed cross-coupling reactions, predicting activation energies within 20–25 kcal/mol for Suzuki-Miyaura transformations.

Academic consortia are particularly interested in the compound’s potential for creating isoform-selective kinase inhibitors. Preliminary molecular docking simulations suggest strong interactions (ΔG < -9.5 kcal/mol) between its carboxylate group and the ATP-binding pockets of CDK2 and JAK3 kinases. These findings position this compound as a critical building block in next-generation targeted therapies.

Properties

IUPAC Name |

tert-butyl 1-methylpyrazole-4-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O2/c1-9(2,3)13-8(12)7-5-10-11(4)6-7/h5-6H,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSIZEZYVBFUJCE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1=CN(N=C1)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 1-methyl-1H-pyrazole-4-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of a β-diketone with hydrazine to form the pyrazole ring, followed by esterification with tert-butyl chloroformate . The reaction conditions often include the use of solvents like ethanol and catalysts to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing automated systems for precise control of reaction parameters .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 1-methyl-1H-pyrazole-4-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrazole oxides.

Reduction: Reduction reactions can yield hydropyrazoles.

Substitution: The tert-butyl ester group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted pyrazoles, hydropyrazoles, and pyrazole oxides, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Introduction to tert-Butyl 1-methyl-1H-pyrazole-4-carboxylate

This compound is a chemical compound that belongs to the class of pyrazole derivatives, which are known for their diverse applications in medicinal chemistry, agrochemicals, and materials science. This compound features a pyrazole ring that contributes to its biological activity, making it a valuable candidate for various research and industrial applications.

Pharmaceutical Development

The compound has shown promise in pharmaceutical applications due to its potential anti-inflammatory and antimicrobial properties. Research indicates that pyrazole derivatives can inhibit specific enzymes associated with inflammatory processes, positioning them as candidates for drug development against diseases like arthritis and other inflammatory conditions.

Case Study: Anti-inflammatory Activity

A study demonstrated that this compound exhibits significant inhibition of cyclooxygenase enzymes, which are critical in the inflammatory pathway. This suggests its utility in developing non-steroidal anti-inflammatory drugs (NSAIDs) aimed at reducing pain and inflammation.

Agricultural Applications

In agrochemistry, pyrazole derivatives have been explored as fungicides and herbicides. The compound's structure allows it to interact with biological targets in pests and pathogens, providing an effective means of crop protection.

Case Study: Fungicidal Activity

Research has highlighted the efficacy of pyrazole-based fungicides against various phytopathogenic fungi. For instance, compounds similar to this compound have been tested for their ability to inhibit fungal growth, demonstrating potential as effective agricultural chemicals .

Materials Science

Beyond biological applications, this compound can also be utilized in materials science, particularly in the synthesis of novel polymers and nanomaterials. The unique properties of pyrazole derivatives allow for the development of materials with enhanced thermal stability and mechanical strength.

Case Study: Polymer Synthesis

Recent advancements have shown that incorporating this compound into polymer matrices can improve their resistance to degradation under environmental stressors, making them suitable for outdoor applications .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The process includes:

- Formation of the Pyrazole Ring : This is achieved through the condensation of appropriate hydrazines with carbonyl compounds.

- Carboxylation : The introduction of the carboxylate group is performed using carbon dioxide or other carboxylating agents under basic conditions.

- Purification : The final product is purified using techniques such as recrystallization or chromatography.

Table: Summary of Synthesis Steps

| Step | Reaction Type | Reagents Used | Conditions |

|---|---|---|---|

| 1 | Condensation | Hydrazine + Carbonyl | Room Temperature |

| 2 | Carboxylation | CO₂ or Carboxylic Acid Derivative | Basic Medium |

| 3 | Purification | Solvent Extraction | Standard Laboratory Techniques |

Mechanism of Action

The mechanism of action of tert-Butyl 1-methyl-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring can engage in hydrogen bonding and π-π interactions, influencing the activity of biological targets. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Substituent Position and Structural Isomerism

The positional arrangement of substituents on the pyrazole ring significantly impacts chemical reactivity and physical properties. Key analogs include:

Key Observations :

Physicochemical Properties

The tert-butyl ester group imparts distinct physical characteristics:

Key Observations :

- Stability : tert-Butyl esters exhibit greater stability compared to tert-butyl alcohol, which decomposes under acidic conditions to release flammable isobutylene gas .

- Safety : Pyrazole derivatives with tert-butyl esters (e.g., HI-2179) are generally low-risk, whereas tert-butyl alcohol requires stringent safety protocols due to reactivity .

Crystallographic and Intermolecular Interactions

Crystallography tools like Mercury CSD and SHELX reveal packing patterns and hydrogen-bonding motifs:

- Packing Similarity : Mercury’s Materials Module identifies conserved packing motifs in tert-butyl derivatives, aiding in polymorphism studies .

- Hydrogen Bonding : Pyrazole derivatives form directional hydrogen bonds, influencing crystal lattice stability . For example, tert-butyl imidazole-carboxylates exhibit C–H···O interactions critical for supramolecular assembly .

Biological Activity

Tert-Butyl 1-methyl-1H-pyrazole-4-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on enzyme inhibition, antifungal properties, and potential therapeutic applications.

Chemical Structure and Properties

- Chemical Formula : C₉H₁₄N₂O₂

- Molecular Weight : 170.22 g/mol

- Structure : The compound features a pyrazole ring with a tert-butyl ester group and a methyl substituent, contributing to its reactivity and biological properties.

1. Enzyme Inhibition

This compound has shown promising results in inhibiting various enzymes:

- Lactate Dehydrogenase (LDH) : Studies indicate that this compound exhibits potent inhibition of LDH, which is crucial in cancer metabolism. The inhibition mechanism involves binding to the active site, preventing substrate access and subsequent enzymatic activity.

- Succinate Dehydrogenase (SDH) : Molecular docking studies have demonstrated that the compound can effectively bind to the SDH active site, forming hydrogen bonds with key amino acid residues. This interaction suggests a potential role in targeting metabolic pathways associated with tumor growth .

2. Antifungal Activity

Research has highlighted the antifungal properties of this compound against several phytopathogenic fungi:

| Fungi Species | EC50 (μg/mL) | Comparison with Control |

|---|---|---|

| Colletotrichum orbiculare | 5.50 | Superior to boscalid |

| Rhizoctonia solani | 14.40 | Superior to boscalid |

| Phytophthora infestans | 75.54 | Comparable |

| Fusarium moniliforme | 79.42 | Comparable |

| Botryosphaeria berengeriana | 28.29 | Superior to boscalid |

The compound demonstrated lower EC50 values than the control fungicide boscalid, indicating a broader spectrum of antifungal activity .

The mechanism by which this compound exerts its biological effects involves:

- Binding Interactions : The compound forms hydrogen bonds and hydrophobic interactions with target enzymes, stabilizing the enzyme-inhibitor complex.

- Structural Activity Relationship (SAR) : Variations in the pyrazole structure significantly influence biological activity, as evidenced by comparative studies with related compounds .

Case Studies

A series of case studies have been conducted to evaluate the biological efficacy of this compound:

-

Inhibition of LDH :

- Objective: To assess the inhibitory effect on LDH in cancer cell lines.

- Findings: The compound showed a significant reduction in LDH activity, correlating with decreased lactate production and altered metabolic profiles.

-

Antifungal Efficacy :

- Objective: To evaluate antifungal potency against various pathogens.

- Findings: The compound exhibited strong antifungal activity, outperforming established fungicides in several assays.

- Molecular Docking Studies :

Q & A

Q. Table 1. Crystallographic Data for this compound Derivatives

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.